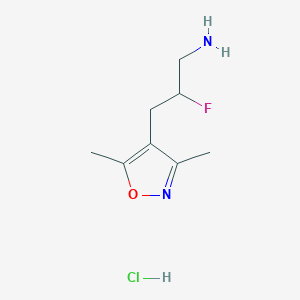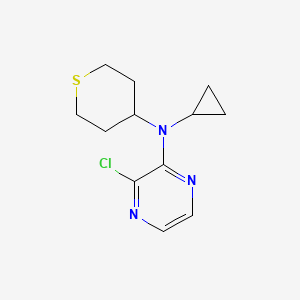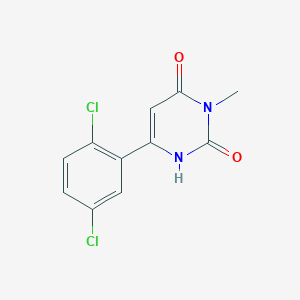
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropan-1-amine hydrochloride
Overview
Description
The compound “3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2586196-55-4 . It has a molecular weight of 238.72 . It is in powder form .
Molecular Structure Analysis
The InChI code for the compound is1S/C12H14N2O.ClH/c1-8-12(9(2)15-14-8)11-5-3-4-10(6-11)7-13;/h3-6H,7,13H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis. Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 238.72 .Scientific Research Applications
Neurokinin-1 Receptor Antagonist
Research on a related compound, described as a high affinity, orally active neurokinin-1 receptor antagonist with significant solubility in water and effectiveness in pre-clinical tests for emesis and depression, underscores the potential therapeutic applications of oxazole derivatives in neuropsychiatric disorders (Harrison et al., 2001).
Ligand Synthesis
Another study focused on the synthesis of flexible ligands, including bis(pyrazol-1-yl)alkanes and related compounds, through reactions involving oxazole derivatives, showcasing their utility in creating complex ligand systems for chemical research (Potapov et al., 2007).
Chiral Auxiliary Applications
The transformation of a chiral amino alcohol into an enantiomerically pure phosphorus-containing oxazoline, serving as an efficient ligand in palladium-catalyzed enantioselective allylic amination reactions, highlights the role of oxazole derivatives in asymmetric synthesis and catalysis (Sudo & Saigo, 1997).
Supercritical Fluid Chromatography
The resolution of racemic acids by chiral supercritical fluid chromatography (SFC) without acidic additives illustrates the applicability of oxazole derivatives in analytical chemistry, particularly in the separation sciences (Wu et al., 2016).
Hydrogel Modification
Research on radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation with various amines, including oxazole derivatives, to enhance swelling properties and thermal stability, points towards applications in materials science and biomedical engineering (Aly & El-Mohdy, 2015).
Safety and Hazards
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-2-fluoropropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN2O.ClH/c1-5-8(3-7(9)4-10)6(2)12-11-5;/h7H,3-4,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKMJKNRXJTBQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{Bicyclo[2.2.1]hept-5-en-2-yl}pyrimidin-4-amine](/img/structure/B1484109.png)
![6-[(4-Fluorophenoxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484110.png)
![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine](/img/structure/B1484112.png)

![2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1484116.png)


![6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484120.png)

![1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1484125.png)
![1-{4-[3-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl}ethan-1-one](/img/structure/B1484127.png)

![Methyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1484129.png)
![6-[(Thiophen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B1484131.png)